アラキドニルアルコール

概要

説明

Synthesis Analysis

The synthesis of arachidonyl alcohol and related compounds involves various chemical and biological processes. For example, microbial conversion by a new Acinetobacter species effectively converts arachidonic acid to arachidonyl alcohol, accumulating it inside cells as a wax ester. This process demonstrates the potential for biotechnological production of arachidonyl alcohol (Nagao et al., 2012). Additionally, chemical synthesis pathways have been developed, showcasing the molecule's production from arachidonic acid and highlighting its utility in synthesizing ether lipids with beneficial functions (Steen et al., 2010).

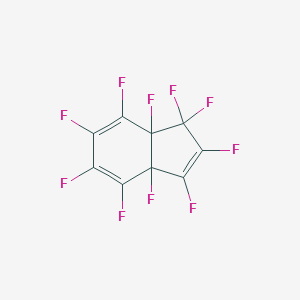

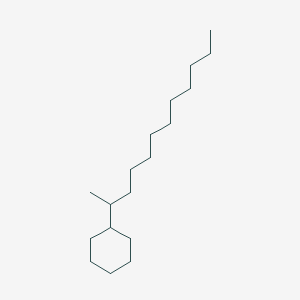

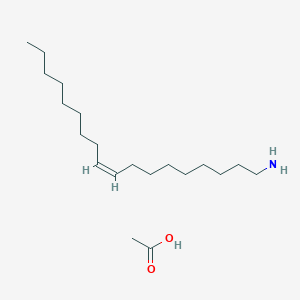

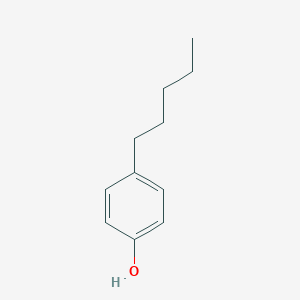

Molecular Structure Analysis

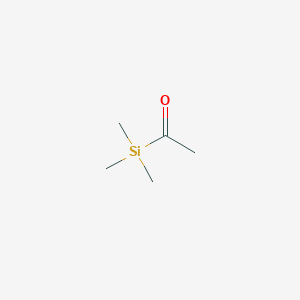

Arachidonyl alcohol's molecular structure is characterized by its polyunsaturated nature, with four cis double bonds contributing to its fluidity at subzero temperatures and influencing cell membrane fluidity at physiological temperatures. The structural elucidation of arachidonic acid, from which arachidonyl alcohol is derived, marked significant advancements in understanding its biochemical roles and metabolic pathways (Martin et al., 2016).

Chemical Reactions and Properties

Arachidonyl alcohol participates in various chemical reactions, including oxidation and reduction processes, which are pivotal in its conversion from arachidonic acid. These reactions are crucial in the synthesis of lipid mediators and the generation of bioactive molecules. The enzymatic conversion processes involving alcohol dehydrogenase highlight the biochemical pathways transforming arachidonyl alcohol into other lipid mediators (Aneetha et al., 2009).

Physical Properties Analysis

The physical properties of arachidonyl alcohol, such as its liquid state at subzero temperatures, are attributed to its polyunsaturated nature and the presence of cis double bonds. These properties are essential for maintaining the correct fluidity of mammalian cell membranes at physiological temperatures and contribute to the molecule's roles in cellular signaling and metabolism (Brash, 2001).

Chemical Properties Analysis

Arachidonyl alcohol's chemical properties, including its reactivity with molecular oxygen and its role in the synthesis of various bioactive compounds, underline its significance in biochemical processes. Its conversion to other lipid mediators through enzymatic reactions showcases its involvement in generating compounds with physiological effects. The study of its metabolic pathways and the synthesis of analogs provides insight into the chemical properties that govern its biological activity (Ng et al., 1999).

科学的研究の応用

微生物変換

アラキドニルアルコールは、微生物変換によって生成することができます . 新たな株であるAcinetobacter属N-476-2は、アラキドン酸をアラキドニルアルコールに効率的に変換することができることがわかりました . このプロセスは、産業用途に拡大することができます .

エーテル脂質の生産

アラキドニルアルコールは、いくつかのエーテル脂質の生産のための基質として使用することができます . これらのエーテル脂質は、有益な機能を有しています .

大規模生産

Acinetobacter sp. を用いたバイオプロセス N-476-2は、アラキドニルアルコールの大規模生産に適用することができます . これにより、アラキドニルアルコールは、さまざまな用途でより容易に利用できるようになります .

合成方法

アラキドニルアルコールは、乾燥ジエチルエーテル中でLiAlH4を用いてアラキドン酸を化学的に還元することにより、実験室規模で生産されてきました . この方法は、大規模生産のためにさらに最適化することができます .

医薬品における用途

アラキドニルアルコールとその誘導体(アラキドノイルエタノールアミドやsn-2-アラキドニルグリセロールなど)は、カンナビノイド受容体の内因性リガンドです

Safety and Hazards

作用機序

Target of Action

Arachidonyl alcohol, also known as 1-icosanol, is a derivative of arachidonic acid . It is a precursor in the biosynthesis of endocannabinoids, particularly anandamide (AEA) and 2-arachidonoylglycerol (2-AG) . These endocannabinoids primarily target the cannabinoid receptors CB1 and CB2, and the vanilloid TRPV1 receptor . CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly expressed in peripheral tissues, including immune cells .

Mode of Action

Arachidonyl alcohol interacts with its targets through its metabolites, AEA and 2-AG. These endocannabinoids are lipid neurotransmitters that act on various receptors, including the cannabinoid receptors . AEA is a partial agonist, while 2-AG is a full agonist at CB1 and CB2 receptors . The activation of these receptors initiates G-protein signaling, which triggers a number of biological pathways .

Biochemical Pathways

Arachidonyl alcohol is involved in the synthesis of AEA and 2-AG. AEA is synthesized through the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine, forming an N-arachadonoyl phosphatidylethanolamine (NArPE). The release of AEA from the composite molecule is accomplished by a series of phospholipases . The resulting signaling involves a diverse set of biological results including sleep and eating patterns, short-term memory, mood, as well as modulation of the sensation of heat, acid, and proinflammatory stimulants .

Pharmacokinetics

The pharmacokinetics of arachidonyl alcohol and its metabolites, AEA and 2-AG, are complex. These endocannabinoids are synthesized on demand and have a short-lived transmission . The in vivo concentration of AEA is maintained through the relative rates of synthesis and degradation . .

Result of Action

The activation of cannabinoid and vanilloid receptors by AEA and 2-AG results in various physiological effects. These include modulation of sleep and eating patterns, short-term memory, mood, as well as the sensation of heat, acid, and proinflammatory stimulants . The endocannabinoid actions at both CB1 and CB2 receptors contribute to the resolution of acute pain .

生化学分析

Biochemical Properties

Arachidonyl alcohol is derived from arachidonic acid, which is a key component of the endocannabinoid system (ECS). The main endocannabinoids, such as anandamide (arachidonoylethanolamide) and 2-arachidonoylglycerol, are small molecules derived from arachidonic acid . These endocannabinoids bind to a family of G-protein-coupled receptors, including the cannabinoid CB1 receptor, which is densely distributed in areas of the brain related to motor control, cognition, emotional responses, motivated behavior, and homeostasis .

Cellular Effects

Arachidonyl alcohol and its derivatives play critical roles in cell physiology and are involved in the development of disease . Its metabolites, predominantly prostaglandins, thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids, have been found to have significant effects on various types of cells and cellular processes . They influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Arachidonyl alcohol exerts its effects at the molecular level through various mechanisms. It is involved in the synthesis of endocannabinoids, which serve as retrograde signaling messengers in GABAergic and glutamatergic synapses, as well as modulators of postsynaptic transmission, interacting with other neurotransmitters, including dopamine .

Temporal Effects in Laboratory Settings

It is known that endocannabinoids, which are derived from arachidonic acid, are released upon demand from lipid precursors in a receptor-dependent manner . This suggests that the effects of Arachidonyl alcohol could change over time depending on the cellular environment and demand for endocannabinoids.

Dosage Effects in Animal Models

Animal models have been used to study the effects of endocannabinoids, which are derived from arachidonic acid . These studies have provided insights into the effects of these compounds at different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Arachidonyl alcohol is involved in the endocannabinoid system, which is a complex metabolic pathway. The main endocannabinoids are small molecules derived from arachidonic acid . These endocannabinoids are synthesized from diacylglycerol (DAG) after membrane depolarization and Gq-coupled receptor activation .

Transport and Distribution

Endocannabinoids, derived from arachidonic acid, are transported into cells by a specific uptake system and degraded by two well-characterized enzymes, the fatty acid amide hydrolase and the monoacylglycerol lipase . This suggests that Arachidonyl alcohol and its derivatives could be similarly transported and distributed within cells and tissues.

Subcellular Localization

The enzymes involved in the synthesis and degradation of endocannabinoids, which are derived from arachidonic acid, have been found to be localized in specific subcellular compartments . This suggests that Arachidonyl alcohol could also be localized in specific compartments or organelles within the cell.

特性

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBCZSBDKXGAGM-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447409 | |

| Record name | Arachidonyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13487-46-2 | |

| Record name | Arachidonyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13487-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the relationship between arachidonic acid and arachidonyl alcohol?

A1: Arachidonyl alcohol is a derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid. While arachidonic acid itself can influence cellular processes, arachidonyl alcohol represents a specific structural modification with distinct biological activity.

Q2: Does arachidonyl alcohol impact ion channel activity?

A4: Yes, arachidonic acid, but not arachidonyl alcohol, has been observed to modulate the delayed rectifier potassium ion current (IK) in rat pulmonary arterial myocytes. [] This modulation manifests as an initial increase in current amplitude followed by an accelerated current decay, suggesting a dual effect on IK activation and inactivation kinetics. Importantly, this effect appears to be structure-dependent, as the inhibitory potency of various fatty acids on IK correlated with the number of double bonds. Furthermore, the effect was mimicked by a protein kinase C (PKC) stimulator and blocked by PKC inhibitors, suggesting the involvement of PKC-dependent phosphorylation in this process. []

Q3: Are there cosmetic applications for arachidonyl alcohol?

A5: While not a primary ingredient, arachidonyl alcohol is listed as a potential component within an oil-in-water emulsion designed for cosmetic purposes. [] This composition aims to improve the sensory experience and stability of the cosmetic product, potentially contributing to its overall performance. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)